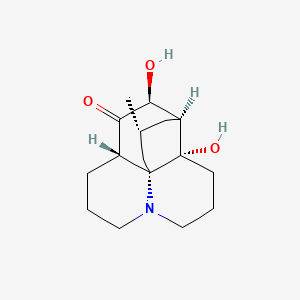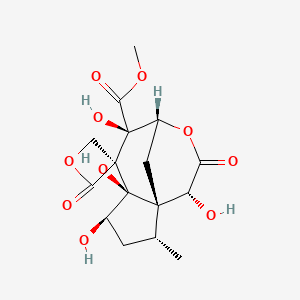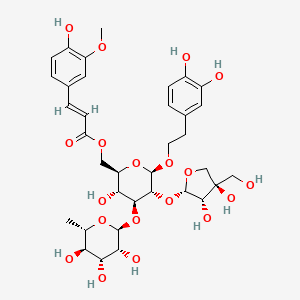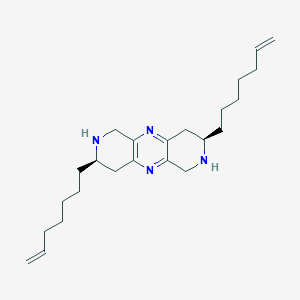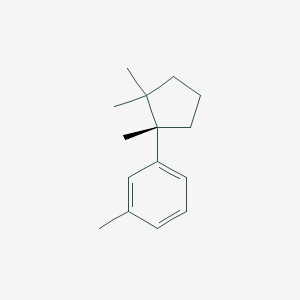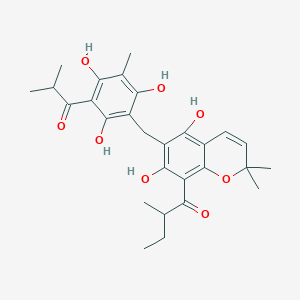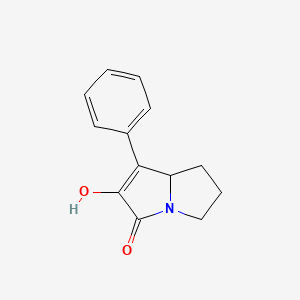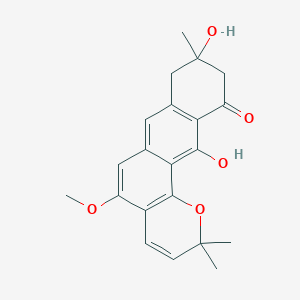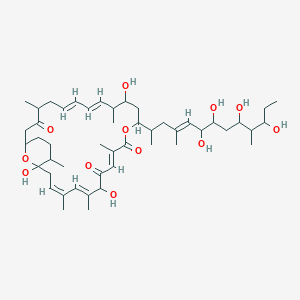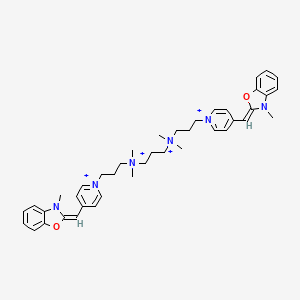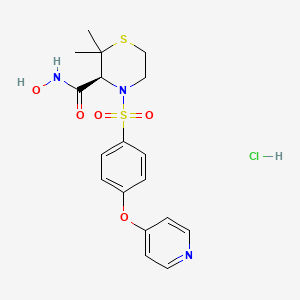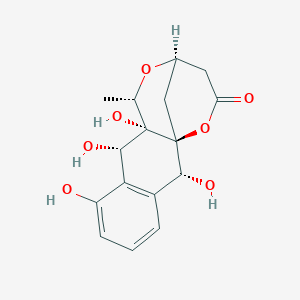
Luisol A
説明
Synthesis Analysis
The synthesis of complex molecules like Luisol A often involves advanced strategies combining chemistry and biology. Such syntheses are guided by the goal of generating molecules with defined physical, chemical, and biological properties (Wu & Schultz, 2009). Additionally, reticular synthesis, a method that employs secondary building units to direct the assembly of ordered frameworks, has been instrumental in designing materials with predetermined structures, compositions, and properties (Yaghi et al., 2003).
Molecular Structure Analysis
The molecular structure of polymers and complex molecules like this compound is central to their properties and applications. The control of molecular structure is crucial for achieving desired properties such as transparency and mechanical strength (Willbourn, 1976). Furthermore, the understanding of molecular modeling techniques aids in predicting the physical properties of molecules based on their structures (Needham et al., 1988).
Chemical Reactions and Properties
The creation of molecules with specific chemical reactions and properties is a nuanced area of study. Strategies for assembling structural units such as contiguous all-carbon quaternary stereocenters are crucial in natural products synthesis, which can be relevant for this compound's chemical reactions (Peterson & Overman, 2004). The alternating copolymerization of epoxides and cyclic anhydrides, controlled by discrete metal complexes, leads to polyesters with varied chemical and physical properties (Longo et al., 2016).
Physical Properties Analysis
The physical properties of molecules like this compound are influenced by their molecular composition and structure. For example, the practice of chemical synthesis, broadened to include supramolecular synthesis and the postassembly covalent modification, enables the creation of molecules with functioning nanosystems (Stoddart & Tseng, 2002). Additionally, the development of dynamic molecular crystals with switchable physical properties has been a significant advance (Sato, 2016).
Chemical Properties Analysis
The chemical properties of a molecule like this compound can be predicted and optimized through computational schemes. This is particularly valuable in designing polymers for advanced technological applications where the complexity of chemical structures has increased (Bicerano, 1996). Furthermore, the representation of chemical structures and understanding the molecular interactions are crucial in this regard (Warr, 2011).
科学的研究の応用
抗生物質スクリーニング
Luisol Aは、当初、新しい抗生物質のスクリーニングプログラムで発見されました 。抗菌活性を示しませんでしたが、さらなる修飾と試験のためのリード化合物としての可能性は依然として貴重です。化合物の構造は、特に薬剤耐性菌との闘いにおいて、新しい抗生物質の開発を促す可能性があります。
がん研究
This compound自体は細胞毒性を示しませんでしたが、その構造と誘導体はがん研究に役立つ可能性があります 。this compound分子を修飾することにより、研究者は特定のがん細胞株と相互作用する可能性のある新しい化合物を作り出すことができ、新しい抗がん剤の開発への道を開きます。
海洋生物学
This compoundは海洋ストレプトマイセスによって産生されます。これは、海洋生態系におけるその役割を示唆しています 。this compoundの研究は、このような化合物が種間相互作用や堆積物生態系にどのように影響するかなど、海洋環境の化学的生態学に関する洞察につながります。
化学合成
This compoundの複雑な構造は、合成化学者にとって興味深いターゲットです 。これは化学合成の課題であり、新しい合成方法の開発や既存の合成方法の改善の機会を提供し、他の複雑な有機分子に適用できます。
生物活性増強
酸化によるthis compoundの生物活性を高める試みは、化合物が化学的足場として汎用性があることを示しています 。このアプリケーションは、分子へのわずかな修飾が生物活性の大きな変化につながる可能性がある医薬品化学において不可欠です。
環境科学
This compoundは海洋細菌から分離されているため、水生環境の生物修復プロセスに役割を果たす可能性があります 。汚染物質との相互作用を理解することで、海洋微生物を利用した生物修復戦略を開発することができます。
天然物化学
This compoundは、既知の天然物の多様性に加わり、天然物化学の分野に貢献しています 。これは、ユニークな構造と特性を持つ新しい天然物の発見のための参照化合物として使用できます。
分析化学
This compoundの同定と特性評価には、2D NMRなどの高度な分析技術が含まれます 。これらの方法は、分析化学における新しい化合物の構造解明に不可欠であり、this compoundはこれらの分析のケーススタディとして役立ちます。
作用機序
Target of Action
Luisol A is an anthraquinone antibiotic analog and a major metabolite of an estuarine marine actinomycete of the genus Streptomyces . It is known to show weak cytotoxic effects against tumor cell lines and exhibits antiparasitic effects in vivo . .
Mode of Action
As an anthraquinone antibiotic analog, it may interact with its targets in a manner similar to other anthraquinone compounds, which often intercalate into DNA and disrupt normal cellular processes
Biochemical Pathways
Given its weak cytotoxic effects against tumor cell lines and antiparasitic effects in vivo , it can be inferred that this compound may influence pathways related to cell proliferation and parasite survival.
Pharmacokinetics
As a compound derived from Streptomyces, it is likely that this compound has unique pharmacokinetic properties that contribute to its bioavailability and therapeutic effects .
Result of Action
This compound exhibits weak cytotoxic effects against tumor cell lines and shows antiparasitic effects in vivo . This suggests that this compound may induce cell death in tumor cells and inhibit the growth or survival of parasites.
Action Environment
The action of this compound is likely influenced by various environmental factors, given its natural origin from an estuarine marine actinomycete of the genus Streptomyces . Factors such as temperature, pH, and the presence of other organisms or compounds may affect the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Luisol A plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these enzymes, thereby modulating their activity . Additionally, this compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in regulating cellular responses to environmental stressors .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to induce weak cytotoxic effects in tumor cell lines, suggesting its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound’s impact on cellular detoxification processes highlights its role in maintaining cellular homeostasis under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzymes involved in oxidative stress responses, leading to their activation or inhibition . This interaction results in changes in gene expression, particularly those genes involved in cellular detoxification and stress responses . Additionally, this compound’s ability to form hydrogen bonds with proteins suggests its role in stabilizing or destabilizing protein structures, thereby influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range induces optimal therapeutic effects without causing adverse reactions . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and cellular detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in metabolizing xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects . The compound’s presence in specific subcellular regions also influences its stability and activity, contributing to its overall biological function .
特性
IUPAC Name |
(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLZJMYAWCSFK-MAHXAKIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100859 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225110-59-8 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



